molecular formula C9H8BrN3O2 B13989646 Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate

Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate

Cat. No.: B13989646
M. Wt: 270.08 g/mol
InChI Key: POIBIHAOIKMJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and an ethyl ester group at the 6-position. Pyrazolopyridines are known for their diverse biological activities and are commonly used in medicinal chemistry for drug design and development .

Preparation Methods

The synthesis of Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under specific conditions. This method is known for its efficiency and extensibility in constructing the pyrazolopyridine scaffold . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with various reagents to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The pyrazole ring acts as a hydrogen bond center, while the pyridine ring participates in π–π stacking interactions with aromatic amino acids in the active site of the target enzyme. This binding inhibits the enzyme’s activity, leading to the desired biological effect .

Comparison with Similar Compounds

Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-6-7(11-4-5)8(10)13-12-6/h3-4H,2H2,1H3,(H,12,13)

InChI Key

POIBIHAOIKMJAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NNC(=C2N=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.